N-(4-isopropylphenyl)-4-methylbenzamide
Description
N-(4-isopropylphenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzoyl group attached to a 4-isopropylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol (estimated from analogous structures in ). The compound’s structure combines a hydrophobic isopropyl group with the planar aromatic benzamide core, which is critical for interactions with biological targets such as kinases and histone deacetylases (HDACs) .
Properties
IUPAC Name |
4-methyl-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-8-10-16(11-9-14)18-17(19)15-6-4-13(3)5-7-15/h4-12H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPFUXQIBLYNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity: Kinase Inhibition
Benzamide derivatives with substituted phenyl groups exhibit kinase inhibitory properties by mimicking ATP-competitive inhibitors. Key comparisons include:
Key Insight : The 4-methylbenzamide scaffold enhances binding to kinase ATP pockets. Substituents like trifluoromethyl (electron-withdrawing) or isopropyl (hydrophobic) groups modulate selectivity and potency.
HDAC Inhibition and Selectivity
Benzamides with aminoalkyl linkers exhibit HDAC inhibition, critical for epigenetic regulation in diseases like Friedreich’s ataxia. Notable analogs:
Key Insight: The 4-fluorophenyl group in 136 reduces HDAC1 potency compared to 109, highlighting the role of electron-withdrawing substituents in isotype selectivity. Both compounds show slow-binding kinetics, a hallmark of non-competitive HDAC inhibitors .
Structural Modifications and Physicochemical Properties
Substituent variations impact solubility, bioavailability, and target engagement:
Key Insight: Lipophilic substituents (isopropyl, iodine) enhance membrane permeability but may reduce solubility. Polar groups (methoxy, amino) improve solubility at the cost of target affinity.
Research Findings and Clinical Relevance
- Kinase Inhibitors : Hybrid benzamides (e.g., ) show promise in targeting oncogenic kinases like BRAF and PDGFRα. Their flexible linkers enable dual binding to ATP and allosteric pockets .
- KSP Inhibitors : Derivatives with improved binding energies (e.g., IP2, IP4) suggest avenues for overcoming clinical resistance to Ispinesib .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
